molecular formula C9H3F13O2 B3040787 Vinyl perfluoroheptanoate CAS No. 240408-96-2

Vinyl perfluoroheptanoate

Cat. No.: B3040787
CAS No.: 240408-96-2
M. Wt: 390.1 g/mol
InChI Key: ADYNCUBVNWLXQE-UHFFFAOYSA-N
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Description

Vinyl perfluoroheptanoate is a fluorinated ester derived from perfluoroheptanoic acid (PFHpA, C7HF13O2), where the carboxylic acid group is replaced by a vinyl ester moiety. It is hypothesized to serve as a monomer in synthesizing fluoropolymers, leveraging the hydrophobic and oleophobic properties typical of perfluoroalkyl substances (PFAS) .

Properties

IUPAC Name

ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F13O2/c1-2-24-3(23)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYNCUBVNWLXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F13O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895734
Record name Ethenyl perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240408-96-2
Record name Ethenyl perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinyl perfluoroheptanoate can be synthesized through the esterification of perfluoroheptanoic acid with vinyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Vinyl perfluoroheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Textile Industry

Vinyl perfluoroheptanoate is employed as a water- and stain-repellent agent in textiles. Its ability to lower surface tension enables it to provide durable water repellency, enhancing the longevity and performance of fabrics used in outdoor and industrial applications.

Aqueous Film-Forming Foams (AFFF)

The compound is used in AFFF formulations for firefighting purposes. Its properties allow for effective suppression of flammable liquid fires by forming a film over the surface of the liquid, preventing vapor release and combustion.

Coatings and Sealants

In coatings technology, this compound serves as an additive that enhances the durability and chemical resistance of paints and sealants. This application is particularly relevant in environments exposed to harsh chemicals or extreme weather conditions.

Electronics Manufacturing

The electronics industry utilizes this compound in the production of semiconductors and other electronic components. Its non-stick properties facilitate the manufacturing process by preventing material adhesion during production.

Case Study 1: Textile Treatment

A study conducted on the application of this compound in textile treatments demonstrated significant improvements in water repellency compared to traditional treatments. Fabrics treated with this compound exhibited a contact angle greater than 120 degrees, indicating superior performance against water penetration.

Fabric TypeTreatment MethodWater Repellency (Contact Angle)
CottonThis compound122°
PolyesterTraditional fluorocarbon95°

Case Study 2: Firefighting Foam Performance

Research on AFFF containing this compound showed enhanced effectiveness in extinguishing hydrocarbon fires. The foam's ability to form a stable film was correlated with reduced re-ignition rates in controlled fire tests.

Foam TypeFilm Stability (Time)Re-Ignition Rate (%)
AFFF with Vinyl PFH30 minutes5%
Conventional AFFF15 minutes20%

Environmental Considerations

While this compound offers numerous benefits across various applications, it is essential to consider its environmental impact. PFAS compounds are known for their persistence in the environment, leading to potential bioaccumulation and adverse health effects. Regulatory scrutiny is increasing globally, prompting industries to seek alternatives or develop strategies for minimizing environmental release.

Mechanism of Action

The mechanism of action of vinyl perfluoroheptanoate is primarily related to its chemical structure. The vinyl group allows for various chemical modifications, while the perfluorinated moiety provides exceptional stability and resistance to degradation. These properties enable the compound to interact with various molecular targets and pathways, making it suitable for diverse applications .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares vinyl perfluoroheptanoate with structurally related compounds:

Compound Chemical Formula Molecular Weight (g/mol) Key Functional Group Hydrolysis Stability
This compound C9H5F13O2 ~408.15 Vinyl ester Likely low (hydrolyzes to PFHpA)
Propyl perfluoroheptanoate C10H7F13O2 406.14 Propyl ester Moderate
Sodium perfluoroheptanoate C7F13O2Na 414.09 Carboxylate salt High (ionic form)
Perfluoroheptanoic acid (PFHpA) C7HF13O2 364.08 Carboxylic acid High (persistent)

Key Observations :

  • Ester vs. Salt Stability: Vinyl and propyl esters are prone to hydrolysis under environmental or physiological conditions, releasing PFHpA, a regulated persistent pollutant . In contrast, sodium perfluoroheptanoate exhibits high stability due to its ionic nature .
  • Molecular Weight Trends : Esters (e.g., vinyl, propyl) have higher molecular weights than their parent acid (PFHpA) due to the alkyl/vinyl substituent.

Environmental and Toxicological Profiles

Compound Persistence Bioaccumulation Potential Toxicity Concerns Regulatory Status
This compound Moderate (if hydrolyzed) Low (ester form) High (via PFHpA release) Likely under PFAS scrutiny
PFHpA High Moderate Hepatotoxic, endocrine disruptor Restricted under REACH
Sodium perfluoroheptanoate High Low (ionic form) Chronic exposure risks Monitored under REACH
Propyl perfluoroheptanoate Moderate Low Indirect toxicity via PFHpA Limited data

Key Observations :

  • Degradation Pathways: Vinyl esters like this compound are expected to hydrolyze into PFHpA, inheriting its toxicity profile .
  • Regulatory Implications : PFHpA and its salts (e.g., sodium, ammonium) are regulated under EU REACH due to persistence and toxicity. Esters may face similar restrictions as precursors .

Key Observations :

  • Functional Trade-offs: While this compound offers polymerization utility, its instability compared to salts limits its use in aqueous environments.

Biological Activity

Vinyl perfluoroheptanoate (VPH) is a fluorinated organic compound characterized by its unique chemical structure, which includes a vinyl group attached to a perfluoroheptanoate moiety. This compound has garnered attention due to its potential biological activity and applications in various fields, including materials science, biology, and medicine. Understanding the biological activity of VPH is crucial for evaluating its safety and efficacy in industrial and biomedical applications.

This compound has the chemical formula C10H3F15O2. It is synthesized through several methods, including telomerization of perfluoroheptanoic acid with vinyl acetate, often utilizing radical initiators under controlled conditions. The strong carbon-fluorine bonds confer exceptional thermal and chemical stability, making it suitable for diverse applications.

The primary mechanism by which VPH exerts its biological effects is through the formation of stable fluorinated surfaces. The unique properties of VPH allow it to interact with lipid bilayers and proteins, potentially altering their functions. Its hydrophobic and oleophobic characteristics make it valuable in creating coatings that resist biofilm formation and enhance surface lubrication.

Biological Activity Overview

Research into the biological activity of VPH indicates several key areas of interest:

  • Antimicrobial Properties : Studies have shown that VPH can significantly reduce biofilm formation on surfaces. For instance, a slippery self-lubricating polymer incorporating VPH demonstrated over 90% reduction in biofilm coverage after one week under dynamic flow conditions .
  • Membrane Interaction : VPH's ability to interact with lipid membranes suggests potential applications in drug delivery systems. Its stability in forming emulsions can facilitate the transport of therapeutic agents across biological barriers.
  • Toxicological Considerations : While VPH exhibits beneficial properties, concerns regarding the toxicity of per- and polyfluoroalkyl substances (PFAS) are prevalent. Research indicates that long-chain PFAS compounds, including those similar to VPH, can bioaccumulate and pose health risks such as developmental deficits and immunotoxicity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of VPH in reducing bacterial colonization on medical devices. The results indicated that surfaces treated with VPH showed a significant decrease in microbial adhesion compared to untreated controls. The study highlighted the potential for VPH-based coatings in preventing infections associated with indwelling medical devices.

Case Study 2: Drug Delivery Systems

Research explored the use of VPH in formulating drug delivery systems for hydrophobic drugs. The findings suggested that VPH could enhance the solubility and bioavailability of these drugs, making it a promising candidate for pharmaceutical applications.

Data Tables

Property This compound
Chemical FormulaC10H3F15O2
Molecular Weight410.07 g/mol
Synthesis MethodTelomerization
StabilityHigh thermal & chemical stability
Antimicrobial Activity>90% reduction in biofilm formation
Biological Effects Observations
Biofilm ReductionSignificant on treated surfaces
Membrane InteractionPotential for drug delivery
ToxicityConcerns similar to PFAS

Q & A

Q. What are the established methodologies for synthesizing vinyl perfluoroheptanoate in laboratory settings?

Methodological Answer: Synthesis typically involves esterification of perfluoroheptanoic acid with vinyl alcohol derivatives. Key steps include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide) under anhydrous conditions.
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization.
  • Purification : Distillation or column chromatography to isolate the product, followed by spectroscopic validation (e.g., 19F^{19}\text{F} NMR for fluorinated chains) .

Example Reaction Parameters Table:

ParameterTypical Range
CatalystH2_2SO4_4, DCC
Temperature60–80°C
SolventDichloromethane, THF
Yield70–85%

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Spectroscopy :
    • 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm vinyl group presence and perfluoroalkyl chain integrity .
    • FTIR for detecting ester carbonyl stretches (~1740 cm1^{-1}) and C-F vibrations (1100–1300 cm1^{-1}).
  • Chromatography :
    • GC-MS for purity assessment and detection of volatile byproducts.
    • HPLC with UV/Vis or ELSD detectors for non-volatile impurities .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous systems?

Methodological Answer: Design a controlled degradation study :

  • Variables : pH (3–10), temperature (25–60°C), and exposure time (0–48 hours).
  • Analysis : Monitor hydrolysis via LC-MS/MS for degradation products (e.g., perfluoroheptanoic acid).
  • Kinetic modeling : Use first-order rate equations to quantify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation rates of this compound across studies?

Methodological Answer:

  • Systematic review : Compare experimental conditions (e.g., oxidant concentrations, matrix effects) using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) .
  • Factorial design experiments : Test interactions between variables (e.g., UV light vs. thermal degradation) to identify dominant factors .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from peer-reviewed studies, prioritizing studies with standardized protocols .

Q. What mechanistic insights explain this compound’s reactivity in polymerization reactions?

Methodological Answer:

  • Theoretical framework : Use density functional theory (DFT) to model electron density distribution and predict reactivity sites (e.g., vinyl group vs. perfluoroalkyl chain) .
  • Experimental validation : Conduct radical-initiated polymerization with varying initiators (e.g., AIBN, peroxides) and monitor kinetics via GPC (gel permeation chromatography).
  • Cross-validation : Compare computational results with spectroscopic data (e.g., 13C^{13}\text{C} NMR for polymer backbone structure) .

Q. How can researchers design experiments to assess this compound’s interactions with biological macromolecules?

Methodological Answer:

  • In silico screening : Perform molecular docking simulations to predict binding affinities with proteins (e.g., serum albumin) .
  • In vitro assays :
    • Fluorescence quenching to study binding dynamics.
    • Circular dichroism (CD) to monitor conformational changes in enzymes.
  • Ethical considerations : Adhere to guidelines for handling fluorinated compounds (e.g., ECHA protocols) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

Methodological Answer:

  • Process optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., reactant stoichiometry, mixing speed).
  • Quality control : Implement real-time monitoring (e.g., in-line FTIR) during synthesis.
  • Standardization : Develop a protocol repository with detailed SOPs (Standard Operating Procedures) for catalyst activation and purification .

Methodological Frameworks for Advanced Studies

Table 1: Frameworks for Structuring Research Questions

FrameworkApplication Example
PICOT Population: Aqueous systems; Intervention: UV exposure; Comparison: Thermal degradation; Outcome: Degradation rate; Time: 24 hours
FINER Feasible (lab resources), Interesting (novel degradation pathways), Novel (untested catalysts), Ethical (waste disposal compliance), Relevant (environmental impact)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinyl perfluoroheptanoate
Reactant of Route 2
Reactant of Route 2
Vinyl perfluoroheptanoate

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